REACTION_CXSMILES
|
[O:1]=[C:2]([NH:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([C:15]([F:18])([F:17])[F:16])[CH:10]=1)[CH2:3][C:4]([O:6]C)=[O:5].C[O-].[Na+].CO.CO/[CH:26]=[CH:27]/[C:28](=O)[CH3:29].[OH-].[Na+].Cl>C(O)C.O>[CH3:26][C:27]1[N:8]([C:9]2[CH:14]=[CH:13][CH:12]=[C:11]([C:15]([F:18])([F:17])[F:16])[CH:10]=2)[C:2](=[O:1])[C:3]([C:4]([OH:6])=[O:5])=[CH:29][CH:28]=1 |f:1.2,5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C(CC(=O)OC)NC1=CC(=CC=C1)C(F)(F)F
|
Name
|
|
Quantity
|
29.6 L
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
67.2 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
Sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
74.6 kg
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
19.2 kg
|
Type
|
reactant
|
Smiles
|
CO/C=C/C(C)=O
|
Name
|
|
Quantity
|
26.5 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
237 L
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
197.5 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
stirred at this temperature until the reaction
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
wash (11.9 L, 0.3 rel vol)
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred for 1 hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
the mixture stirred for a further 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled
|
Type
|
STIRRING
|
Details
|
stirred
|
Type
|
CUSTOM
|
Details
|
isolated by filtration
|
Type
|
WASH
|
Details
|
The solid was washed with water (79.2 L, 2 rel vol) and iso-hexane (59.2 L, 1.5 rel vol)
|
Type
|
CUSTOM
|
Details
|
dried to constant weight
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C(N1C1=CC(=CC=C1)C(F)(F)F)=O)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 96.2 mol | |
AMOUNT: MASS | 28.6 kg | |
YIELD: PERCENTYIELD | 63% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |